molecular formula C18H25BrN2O2 B13085875 tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B13085875
M. Wt: 381.3 g/mol
InChI Key: LGXAYSNMSFYWKL-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is a complex organic compound that features a spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the amino, bromo, and carboxylate groups, makes it a versatile intermediate in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving an indene derivative and a piperidine derivative.

    Introduction of the Bromo Group: The bromo group is introduced via a bromination reaction, often using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Amino Group Protection and Deprotection: The amino group is protected using a tert-butyl carbamate (Boc) group, followed by deprotection under acidic conditions to yield the free amino group.

    Carboxylation: The carboxylate group is introduced through a carboxylation reaction, typically using carbon dioxide or a carboxylating reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an alkylamine.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Bromination: Bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.

    Carboxylation: Carbon dioxide or carboxylating reagents under basic conditions.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromo group with an amine yields an amino-substituted derivative, while coupling reactions can yield biaryl compounds.

Scientific Research Applications

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

    Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-bromo-3-hydroxypyridin-2-ylcarbamate: Similar in structure but with a pyridine ring instead of an indene ring.

    3,5-Di-tert-butylbenzyl bromide: Contains a bromo group and tert-butyl groups but lacks the spirocyclic structure.

Uniqueness

tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate is unique due to its spirocyclic structure, which imparts rigidity and distinct stereochemical properties. This structural feature can influence its reactivity and interactions with biological targets, making it a valuable compound in various research applications.

Properties

Molecular Formula

C18H25BrN2O2

Molecular Weight

381.3 g/mol

IUPAC Name

tert-butyl 1-amino-6-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate

InChI

InChI=1S/C18H25BrN2O2/c1-17(2,3)23-16(22)21-8-6-18(7-9-21)11-15(20)13-10-12(19)4-5-14(13)18/h4-5,10,15H,6-9,11,20H2,1-3H3

InChI Key

LGXAYSNMSFYWKL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(C3=C2C=CC(=C3)Br)N

Origin of Product

United States

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